REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:15][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:5]2)[CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:3][C:4]2([CH2:7][N:6]([C:8]([O:10][C:11]([CH3:13])([CH3:12])[CH3:14])=[O:9])[CH2:5]2)[CH2:15]1 |f:1.2|
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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O=C1CC2(CN(C2)C(=O)OC(C)(C)C)C1
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Name
|
|
Quantity
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0.376 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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17 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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obtained in step 11.2
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Type
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CUSTOM
|
Details
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After evaporating off the solvent
|
Type
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CUSTOM
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Details
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crystallizing from a 70/30 mixture of petroleum ether and diisopropyl ether, 1.18 g of the expected product
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Type
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CUSTOM
|
Details
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are obtained in the form of a white powder
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Name
|
|
Type
|
|
Smiles
|
OC1CC2(CN(C2)C(=O)OC(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |